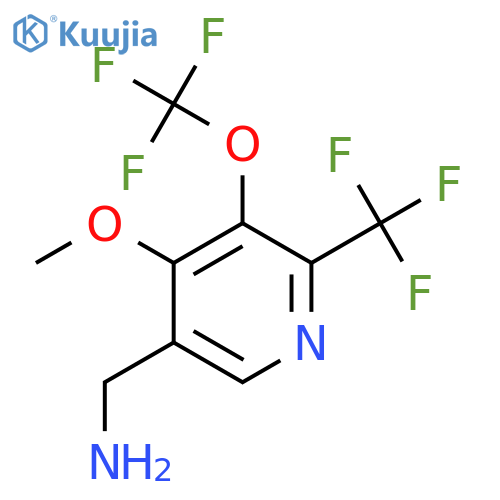Cas no 1806150-53-7 (5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

1806150-53-7 structure
商品名:5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
CAS番号:1806150-53-7
MF:C9H8F6N2O2
メガワット:290.162443161011
CID:4813700
5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C9H8F6N2O2/c1-18-5-4(2-16)3-17-7(8(10,11)12)6(5)19-9(13,14)15/h3H,2,16H2,1H3
- InChIKey: GTFVRTXODOSVAF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C(=CN=1)CN)OC)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 295
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 57.4
5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087600-1g |
5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1806150-53-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1806150-53-7 (5-(Aminomethyl)-4-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
